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molecular formula C7H6FNO2 B1196357 2-Amino-6-fluorobenzoic acid CAS No. 434-76-4

2-Amino-6-fluorobenzoic acid

Cat. No. B1196357
M. Wt: 155.13 g/mol
InChI Key: RWSFZKWMVWPDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434700B2

Procedure details

To a solution of 2-amino-6-fluorobenzoic acid (12.0 g, 77.35 mmol) in methanol (150 mL) was added bromine (15.7 mL) at −78° C., and the mixture was stirred 2 hours at −78° C. The reaction mixture was quenched with ice-water (100 mL) and aqueous solution of sodium sulfothioate, and extracted with ethyl acetate (150 mL×3). The organic layers were separated, combined, washed with water (100 mL) and brine (100 mL), dried over sodium sulfate, filtered and concentrated to afford the title crude product (9.0 g, 50%). MS (ES+) C7H5BrFNO2 requires: 232, found: 233, 235 [M+H]+.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4]([OH:6])=[O:5].[Br:12]Br>CO>[NH2:1][C:2]1[C:3]([C:4]([OH:6])=[O:5])=[C:7]([F:11])[C:8]([Br:12])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)F
Name
Quantity
15.7 mL
Type
reactant
Smiles
BrBr
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred 2 hours at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ice-water (100 mL) and aqueous solution of sodium sulfothioate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (150 mL×3)
CUSTOM
Type
CUSTOM
Details
The organic layers were separated
WASH
Type
WASH
Details
washed with water (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C(=C1C(=O)O)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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